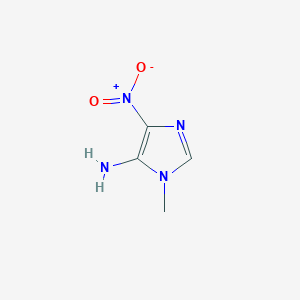

1-Methyl-4-nitro-1H-imidazol-5-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-5-nitroimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVMTMXQJDQJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196469 | |

| Record name | 1-Methyl-4-nitro-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4531-54-8 | |

| Record name | 1-Methyl-4-nitro-1H-imidazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4531-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-nitro-1H-imidazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004531548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4531-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-nitro-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-methyl-4-nitroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-4-NITRO-1H-IMIDAZOL-5-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55UIE6811G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties and Biological Context of 1-Methyl-4-nitro-1H-imidazol-5-amine

For: Researchers, Scientists, and Drug Development Professionals

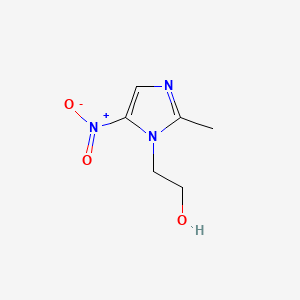

This technical guide provides a comprehensive overview of the physicochemical properties, biological relevance, and general synthetic strategies for 1-Methyl-4-nitro-1H-imidazol-5-amine. This compound is primarily recognized as "Azathioprine Related Compound A," a key metabolite of the widely used immunosuppressive drug, Azathioprine.[1] Understanding its characteristics is crucial for a complete pharmacological and toxicological profiling of Azathioprine.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Citation(s) |

| CAS Number | 4531-54-8 | [2][3] |

| Molecular Formula | C₄H₆N₄O₂ | [2][4] |

| Molecular Weight | 142.12 g/mol | [2][3] |

| Physical Form | Solid, Yellow Powder | [4] |

| Melting Point | >288 °C | |

| Purity | ≥95% | [2] |

| LogP (Octanol/Water) | -0.0895 | [2] |

| Topological Polar Surface Area (TPSA) | 86.98 Ų | [2] |

| Storage Conditions | 4°C, protect from light | [2] |

| Synonyms | 5-Amino-1-methyl-4-nitroimidazole, Azathioprine EP Impurity A, Azathioprine Related Compound A | [1][3] |

Biological Role: Metabolism of Azathioprine

This compound is not a therapeutic agent itself but is a significant metabolite formed during the bioactivation of the prodrug Azathioprine. Azathioprine exerts its immunosuppressive effects after being converted to its active form, 6-mercaptopurine (6-MP).[5][6] This conversion involves the cleavage of the thioether bond linking the 6-MP core to the 1-methyl-4-nitroimidazole moiety.

The cleavage is a nucleophilic attack on the imidazole ring, primarily carried out by glutathione (GSH), either non-enzymatically or catalyzed by glutathione S-transferases (GSTs).[7][8][9] This reaction releases the pharmacologically active 6-MP and a glutathione-imidazole conjugate, which is subsequently metabolized to other imidazole derivatives, including this compound.[10] The electron-affine nature of these imidazole derivatives may contribute to the overall cellular effects of Azathioprine by interfering with cellular redox potentials.[10]

General Synthetic Strategy & Methodologies

While a specific, detailed protocol for the synthesis of this compound is not prominently available in peer-reviewed literature, a plausible synthetic route can be constructed based on established principles of heterocyclic chemistry. The general approach involves the sequential modification of an imidazole precursor. Foundational synthetic strategies typically involve the nitration of the imidazole ring followed by N-alkylation to introduce the methyl group.[11]

A logical workflow would start with a commercially available precursor, such as 1-methylimidazole, followed by nitration, subsequent functionalization at the 5-position (e.g., halogenation), and finally, nucleophilic substitution to introduce the amine group.

References

- 1. 1H-Imidazol-5-amine,1-methyl-4-nitro-(9CI) CAS#: 4531-54-8 [amp.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. Azathioprine Related Compound A (1-Methyl-4-nitro-1H-imida… [cymitquimica.com]

- 5. JCI - Azathioprine: old drug, new actions [jci.org]

- 6. Azathioprine - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Gut Microbiota Metabolism of Azathioprine: A New Hallmark for Personalized Drug-Targeted Therapy of Chronic Inflammatory Bowel Disease [frontiersin.org]

- 8. Gut Microbiota Metabolism of Azathioprine: A New Hallmark for Personalized Drug-Targeted Therapy of Chronic Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Azathioprine lymphocytotoxicity. Potentially lethal damage by its imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 4531-54-8 | Benchchem [benchchem.com]

The Pivotal Role of 1-Methyl-4-nitro-1H-imidazol-5-amine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core medicinal chemistry aspects of 1-Methyl-4-nitro-1H-imidazol-5-amine. While direct and extensive research on this specific molecule is limited in publicly available literature, its critical role as a structural analogue and potential precursor to key therapeutic agents, notably the immunosuppressant azathioprine, positions it as a compound of significant interest. This guide will delve into its probable synthetic routes, predicted biological activities based on its structural class, and the broader context of its utility in drug discovery.

Introduction to this compound

This compound is a nitroimidazole derivative with the chemical formula C₄H₆N₄O₂. The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous biologically active compounds.[1] The presence of a nitro group, particularly at the 4- or 5-position, is characteristic of a class of compounds with well-established antimicrobial properties.[2] This molecule is also recognized as "Azathioprine Related Compound A," highlighting its close structural relationship to the widely used immunosuppressive drug, azathioprine.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4531-54-8 | [3] |

| Molecular Formula | C₄H₆N₄O₂ | [3] |

| Molecular Weight | 142.12 g/mol | [3] |

| Appearance | Pale yellow solid (predicted) | Inferred from related compounds |

| IUPAC Name | This compound | [3] |

Synthesis and Experimental Protocols

A probable synthetic precursor is 5-chloro-1-methyl-4-nitroimidazole, which is a known intermediate in the synthesis of azathioprine.[4] The conversion of this chloro-derivative to the desired 5-amino compound could be achieved through nucleophilic aromatic substitution with an amine source.

Below is a generalized, hypothetical protocol for such a transformation.

Hypothetical Experimental Protocol: Synthesis of this compound from 5-chloro-1-methyl-4-nitroimidazole

Materials:

-

5-chloro-1-methyl-4-nitroimidazole

-

Ammonia (in a suitable solvent, e.g., methanol or as aqueous ammonium hydroxide)

-

A polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

-

Reaction vessel suitable for heating under pressure (if necessary)

-

Standard laboratory glassware for workup and purification

-

Purification apparatus (e.g., column chromatography system)

Procedure:

-

Reaction Setup: In a sealable reaction vessel, dissolve 5-chloro-1-methyl-4-nitroimidazole in a suitable solvent such as DMF.

-

Addition of Amine Source: Add an excess of the ammonia solution to the reaction mixture.

-

Reaction Conditions: The reaction vessel is securely sealed and heated to a temperature typically ranging from 80-120°C. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Extraction: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is concentrated and purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

-

Characterization: The structure and purity of the final compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

Spectroscopic Analysis of 1-Methyl-4-nitro-1H-imidazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Methyl-4-nitro-1H-imidazol-5-amine, a nitroimidazole derivative of interest in pharmaceutical research. Due to the limited availability of published spectroscopic data for this specific compound, this guide utilizes data from the closely related isomer, 1-methyl-4-nitro-1H-imidazole, as a predictive model for its spectroscopic characteristics. This approach allows for a foundational understanding of the expected spectral features of the target molecule.

Compound Profile

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 4531-54-8 |

| Molecular Formula | C₄H₆N₄O₂ |

| Molecular Weight | 142.12 g/mol |

| Chemical Structure |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of its close structural isomer, 1-methyl-4-nitro-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.5 - 8.0 | Singlet | Imidazole C2-H |

| ~3.7 - 3.9 | Singlet | N-CH₃ |

| ~5.0 - 6.0 (broad) | Singlet | NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 - 150 | Imidazole C4-NO₂ |

| ~135 - 140 | Imidazole C5-NH₂ |

| ~120 - 125 | Imidazole C2 |

| ~33 - 35 | N-CH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Weak | C-H stretch (aromatic) |

| 2950 - 2850 | Weak | C-H stretch (aliphatic) |

| 1650 - 1600 | Medium | N-H bend |

| 1550 - 1500 | Strong | NO₂ asymmetric stretch |

| 1380 - 1340 | Strong | NO₂ symmetric stretch |

| 1450 - 1400 | Medium | C=C stretch (imidazole ring) |

| 1250 - 1200 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Ratio | Predicted Fragment Ion |

| 142 | [M]⁺ (Molecular Ion) |

| 126 | [M-O]⁺ |

| 112 | [M-NO]⁺ |

| 96 | [M-NO₂]⁺ |

| 69 | [M-NO₂ - HCN]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - Mass Spectrometry):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Hypothetical Signaling Pathway: Antimicrobial Action of Nitroimidazoles

Caption: Hypothetical signaling pathway for the antimicrobial action of this compound.

In-Depth Technical Guide on the Biological Activity of 1-Methyl-4-nitro-1H-imidazol-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-methyl-4-nitro-1H-imidazol-5-amine represent a class of heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of their biological activities, with a primary focus on their antibacterial and anticancer properties. Drawing from available scientific literature, this document summarizes quantitative biological data, details key experimental methodologies, and visualizes associated workflows and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

The imidazole nucleus is a fundamental scaffold in numerous biologically active molecules. The introduction of a nitro group and further substitutions on the this compound core can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. These modifications have led to the exploration of their efficacy against various pathological conditions, most notably bacterial infections and cancer. This guide synthesizes the current understanding of the biological activities of these specific imidazole derivatives.

Antibacterial Activity

Derivatives of 1-methyl-4-nitro-1H-imidazole have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria and the microaerophilic bacterium Helicobacter pylori.

Quantitative Data Summary

The antibacterial efficacy of various 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives has been quantified using Minimum Inhibitory Concentration (MIC) values. A selection of this data is presented in Table 1.

| Compound ID | Substituent at C5 | Test Organism | MIC (µg/mL) | Reference |

| 1 | -SO₂-Ph | Staphylococcus aureus | ≤8 | [1] |

| 1 | -SO₂-Ph | Staphylococcus epidermidis | ≤8 | [1] |

| 1 | -SO₂-Ph | Bacillus subtilis | ≤8 | [1] |

| 2 | Not Specified | Helicobacter pylori (15 clinical isolates) | 2 | [1] |

| 3 | Not Specified | Helicobacter pylori (15 clinical isolates) | 2 | [1] |

| Metronidazole | (Reference) | Helicobacter pylori | 8 | [1] |

Note: All compounds showed no significant activity against Gram-negative bacteria such as E. coli, K. pneumonia, and E. aerogenes at concentrations up to 64 µg/mL[1].

Experimental Protocol: Agar Dilution Method

The antibacterial activity of the synthesized compounds was determined using the conventional agar dilution method.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of bacteria.

Materials:

-

Test compounds (1-methyl-4-nitro-1H-imidazole derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Enterobacter aerogenes, and Helicobacter pylori)

-

Mueller-Hinton Agar (MHA)

-

Blood Agar Base (for H. pylori)

-

Defibrinated sheep blood (for H. pylori)

-

Dimethyl sulfoxide (DMSO)

-

Sterile petri dishes

-

Incubator

-

Microaerophilic environment generator (for H. pylori)

Procedure:

-

Preparation of Compound Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 1280 µg/mL).

-

Preparation of Agar Plates:

-

Prepare serial twofold dilutions of the compound stock solutions in sterile distilled water or an appropriate solvent.

-

Add 2 mL of each dilution to 18 mL of molten MHA (maintained at 45-50°C) in separate sterile petri dishes to achieve the final desired concentrations (e.g., 0.25 to 64 µg/mL). For H. pylori, use Blood Agar Base supplemented with 7% defibrinated sheep blood.

-

Gently swirl the plates to ensure uniform mixing and allow the agar to solidify.

-

A control plate containing no compound should also be prepared.

-

-

Inoculum Preparation:

-

Culture the bacterial strains overnight in an appropriate broth medium.

-

Dilute the cultures to achieve a final inoculum density of approximately 10⁴ colony-forming units (CFU) per spot.

-

-

Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspensions.

-

Incubation:

-

Incubate the plates for S. aureus, S. epidermidis, B. subtilis, E. coli, K. pneumoniae, and E. aerogenes at 37°C for 18-24 hours under aerobic conditions.

-

For H. pylori, incubate the plates at 37°C for 72 hours under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂).

-

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria on the agar surface.

Visualization of Experimental Workflow

Anticancer Activity

While the anticancer potential of the broader imidazole class is well-documented, specific data for this compound derivatives is limited in the public domain. The general mechanism for many nitroimidazole-based anticancer agents involves bioreductive activation under hypoxic conditions, which are characteristic of solid tumors.

General Mechanism of Action: Bioreductive Activation

Nitroimidazoles can function as prodrugs that are selectively activated in the low-oxygen environment of tumors. This process involves the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species can induce cellular damage through various mechanisms, including DNA strand breaks and covalent binding to cellular macromolecules, ultimately leading to cell death.

Visualization of Bioreductive Activation Pathway

References

The Versatile Building Block: A Technical Guide to 1-Methyl-4-nitro-1H-imidazol-5-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitro-1H-imidazol-5-amine is a pivotal heterocyclic compound that serves as a versatile building block in the landscape of organic synthesis. Its unique structural arrangement, featuring an imidazole core substituted with a methyl group, a nitro group, and an amine group, imparts a rich and nuanced reactivity profile. This makes it a valuable precursor for the synthesis of a wide array of more complex molecules, most notably in the realm of medicinal chemistry. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the imidazole ring, activating it for various transformations. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₄O₂ | [1] |

| Molecular Weight | 142.12 g/mol | [1] |

| Appearance | Pale yellow powder | [2] |

| Melting Point | >288 °C (decomposes) | |

| CAS Number | 4531-54-8 | [1] |

| Solubility | Sparingly soluble in common organic solvents |

Synthesis of this compound

The primary and most efficient route to this compound involves a two-step process: the synthesis of the precursor 1-methyl-4,5-dinitroimidazole, followed by a regioselective nucleophilic aromatic substitution.

Step 1: Synthesis of the Precursor, 1-Methyl-4,5-dinitroimidazole

The synthesis of 1-methyl-4,5-dinitroimidazole can be achieved through the nitration of 1-methylimidazole. While various nitrating agents can be employed, a mixture of fuming nitric acid and fuming sulfuric acid provides good yields.

Experimental Protocol: Synthesis of 1-Methyl-4,5-dinitroimidazole

-

Materials: 1-methylimidazole, fuming nitric acid, fuming sulfuric acid.

-

Procedure: A solution of 1-methylimidazole is added dropwise to a cooled mixture of fuming nitric acid and fuming sulfuric acid. The reaction temperature is carefully maintained between 0 and 15°C. After the addition is complete, the reaction mixture is stirred for a specified time before being carefully poured onto ice. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 1-methyl-4,5-dinitroimidazole.

-

Quantitative Data:

-

Yield: ~60%

-

Step 2: Synthesis of this compound

The target compound is synthesized from 1-methyl-4,5-dinitroimidazole via a nucleophilic aromatic substitution reaction with ammonia. The nitro group at the C5 position is more susceptible to nucleophilic attack, leading to a high yield of the desired product.[3]

Experimental Protocol: Synthesis of this compound

-

Materials: 1-methyl-4,5-dinitroimidazole, aqueous ammonia.

-

Procedure: 1-methyl-4,5-dinitroimidazole is suspended in aqueous ammonia and the mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product precipitates out of the solution. The solid is collected by filtration, washed with water, and dried.

-

Quantitative Data:

-

Yield: 95%[3]

-

Spectroscopic Data of the Precursor: 1-Methyl-4-nitroimidazole

The characterization of the precursor, 1-methyl-4-nitroimidazole, is crucial for ensuring the purity of the starting material.

| Spectroscopic Data | Values |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.35 (d, J = 1.3 Hz, 1H), 7.80 (d, J = 1.2 Hz, 1H), 3.75 (s, 3H)[4] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 146.9, 138.1, 122.6, 34.2[4] |

| EIMS | m/z: 127 (M+), 111, 97, 81, 54, 42 |

Applications in Organic Synthesis: The Synthesis of Azathioprine

A prime example of the utility of this compound as a building block is its role in the synthesis of the immunosuppressive drug, Azathioprine.[2] This synthesis involves a nucleophilic substitution reaction where the amino group of this compound is displaced by the thiol group of 6-mercaptopurine.

Experimental Protocol: Synthesis of Azathioprine

-

Materials: this compound, 6-mercaptopurine, a suitable solvent (e.g., dimethylformamide), and a base (e.g., triethylamine).

-

Procedure: A mixture of this compound and 6-mercaptopurine is dissolved in the solvent. The base is added, and the reaction mixture is heated under reflux for several hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the product is isolated by filtration or by precipitation upon addition of a non-solvent. The crude product is then purified by recrystallization.

-

Quantitative Data:

-

Yields for this reaction are typically high, often exceeding 80%.

-

Spectroscopic Data of Azathioprine

The characterization of the final product, Azathioprine, is essential for quality control in drug development.

| Spectroscopic Data | Values |

| ¹H NMR | Spectral data confirms the presence of both the purine and the methyl-nitroimidazole moieties. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the Azathioprine structure are observed. |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H, C=N, C=C, and NO₂ stretching vibrations. |

| Mass Spectrometry (ESI-MS) | m/z: 278.0 (M+H)⁺ |

Further Synthetic Potential

Beyond its role in the synthesis of Azathioprine, this compound holds potential for the construction of other biologically active molecules. The presence of both a nucleophilic amino group and an activated aromatic ring allows for a variety of transformations, including:

-

Cyclocondensation reactions: The diamine-like nature of the molecule, with the amino group and the ring nitrogen, can be exploited in reactions with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic systems.

-

Derivatization of the amino group: The primary amine can be readily acylated, alkylated, or converted into other functional groups, providing a handle for further molecular elaboration.

-

Modification of the nitro group: The nitro group can be reduced to an amino group, opening up another avenue for functionalization and the synthesis of diaminopurine analogs.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its straightforward and high-yielding synthesis, coupled with its rich reactivity, makes it an attractive starting material for the construction of complex heterocyclic molecules. The well-established application in the synthesis of the immunosuppressant Azathioprine underscores its significance in medicinal chemistry. The potential for further derivatization and participation in a variety of chemical transformations ensures that this compound will continue to be a key intermediate for the discovery and development of new therapeutic agents and other functional organic materials. This guide provides the foundational knowledge and practical protocols to empower researchers to fully harness the synthetic potential of this important molecule.

References

Investigating the Reactivity of the Amine Group in 1-Methyl-4-nitro-1H-imidazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the primary amine group in 1-Methyl-4-nitro-1H-imidazol-5-amine. This compound serves as a versatile building block in medicinal chemistry and drug development due to the presence of multiple reactive sites. Understanding the specific reactivity of the amine group is crucial for the rational design and synthesis of novel imidazole-based therapeutic agents. This document outlines key reactions, detailed experimental protocols, and quantitative data to facilitate further research and application of this important scaffold.

Core Reactivity Profile

The chemical behavior of this compound is predominantly dictated by the interplay between the electron-donating primary amine group at the C5 position and the strongly electron-withdrawing nitro group at the C4 position. This electronic arrangement significantly influences the nucleophilicity of the amine and the overall reactivity of the imidazole ring. The primary amine group is a key handle for various chemical transformations, including diazotization, acylation, and cyclization reactions, enabling the synthesis of a diverse range of functionalized derivatives.

Key Reactions of the Amine Group

Diazotization Reactions

The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the imidazole ring. The stability and subsequent reactivity of the diazonium salt are influenced by the reaction conditions.

A typical diazotization involves the treatment of the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid. The resulting diazonium salt can then undergo a range of transformations, including Sandmeyer-type reactions to introduce halides or a cyano group, or coupling reactions to form azo compounds.

Logical Workflow for Diazotization and Subsequent Reactions:

Caption: Diazotization of the parent amine and subsequent functionalization pathways.

Acylation Reactions

The amine group readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a straightforward method to introduce a wide range of substituents, thereby modifying the physicochemical properties of the parent molecule.

For instance, acetylation with acetic anhydride provides a simple route to N-(1-methyl-4-nitro-1H-imidazol-5-yl)acetamide. The reaction conditions for acylation are generally mild and proceed with high yields.

Experimental Workflow for Acylation:

Caption: General workflow for the acylation of this compound.

Cyclization Reactions

The presence of the amine and nitro groups in a 1,2-relationship on the imidazole ring provides a template for various cyclocondensation reactions to form fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry for the synthesis of novel scaffolds with potential biological activity.

For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of imidazo[4,5-b]pyridines or other related fused systems. The specific outcome of these reactions is highly dependent on the nature of the cyclizing agent and the reaction conditions employed. One potential pathway involves the reaction with a β-dicarbonyl compound, leading to a fused pyridinone ring.

Proposed Cyclization Pathway:

Caption: Proposed pathway for the synthesis of fused imidazopyridines.

Data Presentation

The following tables summarize key quantitative data for this compound and its parent imidazole, 1-methyl-4-nitro-1H-imidazole. While specific yield and spectroscopic data for many reactions of the title compound are not widely published, the data for the related compound provides a useful reference.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 4531-54-8 | C₄H₆N₄O₂ | 142.12 | >288 (dec.) |

| 1-Methyl-4-nitro-1H-imidazole | 3034-41-1 | C₄H₅N₃O₂ | 127.10 | 153-155 |

Table 2: Spectroscopic Data for 1-Methyl-4-nitro-1H-imidazole [1][2]

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H NMR | DMSO-d₆ | 8.35 (d, J = 1.3 Hz, 1H, H-2), 7.80 (d, J = 1.2 Hz, 1H, H-5), 3.75 (s, 3H, N1-CH₃) |

| ¹³C NMR | DMSO-d₆ | 146.9 (C4-NO₂), 138.1 (C5), 122.6 (C2), 34.2 (N1-CH₃) |

Note: Specific spectroscopic data for derivatives of this compound from the described reactions are limited in the public domain and would need to be determined experimentally.

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. Researchers should optimize these procedures based on their specific substrates and available laboratory conditions.

Protocol 1: General Procedure for Diazotization

-

Dissolve this compound (1.0 eq) in a suitable acidic medium (e.g., 6M HCl) and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

The resulting diazonium salt solution should be used immediately in subsequent reactions (e.g., Sandmeyer reaction).

Protocol 2: General Procedure for Acylation with Acetic Anhydride

-

Suspend this compound (1.0 eq) in a suitable solvent such as pyridine or a mixture of an aprotic solvent and a base (e.g., triethylamine).

-

Add acetic anhydride (1.2 eq) dropwise to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum. Recrystallize from a suitable solvent if necessary.

Protocol 3: General Procedure for Cyclization with a β-Dicarbonyl Compound

-

To a solution of this compound (1.0 eq) in a high-boiling solvent such as acetic acid or Dowtherm A, add the β-dicarbonyl compound (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base, depending on the specific reaction mechanism.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired fused heterocyclic compound.

Conclusion

The amine group in this compound is a versatile functional handle that allows for a wide array of chemical transformations. This guide provides a foundational understanding of its reactivity in diazotization, acylation, and cyclization reactions. The provided protocols and data serve as a starting point for researchers to explore the synthesis of novel and potentially bioactive molecules based on this promising scaffold. Further experimental investigation is warranted to fully elucidate the scope and limitations of these reactions and to characterize the resulting products.

References

A Technical Guide to the Therapeutic Potential of Nitroimidazole Compounds

Focus: While direct therapeutic applications of 1-Methyl-4-nitro-1H-imidazol-5-amine are not extensively documented in current literature, this compound belongs to the broader class of nitroimidazoles, which possess significant and well-established therapeutic value. This guide will explore the potential applications of this chemical scaffold by examining the known activities, mechanisms, and experimental evaluations of the nitroimidazole class of drugs.

Introduction to Nitroimidazoles

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, first identified with the discovery of the natural antibiotic Azomycin in 1953.[1] Compounds in this class are characterized by an imidazole ring substituted with a nitro group.[2] Their biological activity is critically dependent on the position of this nitro group, with 5-nitro and 2-nitro isomers being the most common in therapeutic agents.[2][3]

This compound is identified as a 4-nitroimidazole derivative and is known commercially as "Azathioprine Related Compound A," an intermediate or impurity in the synthesis of the immunosuppressant drug Azathioprine.[4][5] Although direct clinical applications for this specific molecule are not currently established, research into structurally similar 1-methyl-4-nitro-1H-imidazole derivatives has shown promising in-vitro antibacterial activity, particularly against Helicobacter pylori.[6]

This guide synthesizes the extensive research on the broader nitroimidazole class to provide a framework for understanding the potential therapeutic applications of this compound. The primary applications for this class fall into two main categories: antimicrobial agents and hypoxic cell radiosensitizers in oncology.[7][8]

Potential Therapeutic Applications

The therapeutic utility of nitroimidazoles stems from their unique mechanism of action, which is activated in low-oxygen (hypoxic) environments.

Antimicrobial Activity

Nitroimidazoles are potent bactericidal agents against anaerobic bacteria and are also effective against various protozoal pathogens.[7][9] They are a mainstay for treating infections such as those caused by Bacteroides fragilis, Clostridium difficile, Trichomonas vaginalis, and Giardia lamblia.[][11]

-

Bacterial Infections: Used for gastrointestinal, lower respiratory, and skin infections, as well as bacterial vaginosis.[7]

-

Protozoal Infections: Standard treatment for trichomoniasis, amoebiasis, and giardiasis.[7][12]

-

Surgical Prophylaxis: Administered to prevent postoperative infections by anaerobic bacteria.[7]

Hypoxic Cell Radiosensitizers

In oncology, the presence of hypoxic (oxygen-deficient) cells within solid tumors is a major cause of resistance to radiation therapy. Nitroimidazoles can selectively radiosensitize these resistant cells, enhancing the efficacy of cancer treatment.[3][13] Compounds like nimorazole are used clinically for this purpose.[8] This application leverages the same hypoxia-selective activation mechanism as their antimicrobial function.[13]

Mechanism of Action

Nitroimidazoles function as prodrugs that require bioreductive activation.[9][11] This process is highly specific to the anaerobic or hypoxic environments found in target pathogens and tumor cells.

-

Cellular Uptake: The uncharged nitroimidazole molecule passively diffuses into the cell.[9]

-

Reductive Activation: In the low-redox potential environment of anaerobes or hypoxic cells, the nitro group (-NO₂) of the drug accepts an electron from electron-transport proteins like ferredoxin. This forms a highly reactive nitro radical anion.[14]

-

DNA Damage: This short-lived radical, and subsequent cytotoxic metabolites, induce breaks in the DNA helix, disrupting its structure and inhibiting protein synthesis, which ultimately leads to cell death.[9][15]

-

Selectivity: In the presence of oxygen (i.e., in normal human cells), the electron is immediately transferred back to oxygen from the radical anion, regenerating the parent compound. This recycling prevents the accumulation of toxic radicals, conferring the drug's selective toxicity for hypoxic cells.[16]

Quantitative Data for Representative Nitroimidazoles

The following tables summarize key pharmacokinetic and efficacy data for well-established nitroimidazole drugs. This data provides a benchmark for evaluating new derivatives.

Table 1: Pharmacokinetic Properties of Common Nitroimidazoles

| Compound | Bioavailability (Oral) | Protein Binding | Half-Life (hours) | Volume of Distribution (L/kg) |

|---|---|---|---|---|

| Metronidazole | >90%[15] | <20%[15] | ~8[14] | 0.51 - 1.1[15] |

| Tinidazole | ~100%[] | <12%[] | 12 - 14[] | ~0.65[11] |

| Ornidazole | ~90% | 13% | ~13 | 0.8 |

| Secnidazole | ~80% | 15% | ~17[14] | 0.5 |

Table 2: In-Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Bacteroides fragilis (mg/L) | Clostridium difficile (mg/L) | Helicobacter pylori (mg/L) |

|---|---|---|---|

| Metronidazole | 0.25 - 4[11] | 0.5 - 2 | 2 - 8 |

| Tinidazole | 0.25 - 4[11] | 0.5 - 2 | 1 - 4 |

Experimental Protocols

Evaluating the therapeutic potential of a novel nitroimidazole compound like this compound involves a series of standardized in-vitro and in-vivo assays.

Protocol: Antimicrobial Susceptibility Testing (Agar Dilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against anaerobic bacteria.

-

Media Preparation: Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1) containing serial twofold dilutions of the test compound. A control plate with no drug is also prepared.

-

Inoculum Preparation: Grow the anaerobic bacterial strain to be tested in an appropriate broth medium under anaerobic conditions (e.g., using an anaerobic chamber or gas jar). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint inoculator, spot the standardized bacterial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates under anaerobic conditions at 35-37°C for 48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria on the agar plate.

Protocol: In-Vitro Radiosensitization Assay (Clonogenic Survival Assay)

This assay measures the ability of a compound to enhance the killing of cancer cells by radiation under hypoxic conditions.

-

Cell Culture: Culture a human cancer cell line (e.g., a colon adenocarcinoma line) in appropriate media.[17]

-

Drug Incubation: Seed a known number of cells into culture flasks. Allow them to attach, then incubate them with various concentrations of the test compound for a set period (e.g., 2-4 hours).

-

Induction of Hypoxia: Place the flasks in a hypoxic chamber (e.g., with 95% N₂, 5% CO₂, <10 ppm O₂) for the duration of the drug incubation and irradiation. A parallel set of flasks is kept under normal aerobic conditions.

-

Irradiation: Irradiate the flasks with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated source.[17]

-

Colony Formation: After treatment, wash the cells, re-plate them at low density in fresh media, and incubate for 10-14 days to allow for colony formation.

-

Analysis: Stain the colonies (e.g., with crystal violet) and count them. Calculate the surviving fraction for each dose. The enhancement ratio (SER) is determined by comparing the radiation dose-response curves in the presence and absence of the drug under hypoxic conditions.

Conclusion and Future Directions

While this compound itself has not been developed as a therapeutic agent, its chemical structure firmly places it within the highly versatile nitroimidazole class. The well-documented success of related compounds as both antimicrobial and radiosensitizing agents provides a strong rationale for its further investigation. Future research should focus on synthesizing this compound and its derivatives and evaluating them using the standardized protocols outlined above. Such studies could uncover novel therapeutic agents with improved efficacy, a broader spectrum of activity, or a more favorable safety profile for treating anaerobic infections or enhancing cancer radiotherapy.

References

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azathioprine Related Compound A (1-Methyl-4-nitro-1H-imida… [cymitquimica.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lecturio.com [lecturio.com]

- 11. Nitroimidazole Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]

- 12. Current clinical applications and dose regimens of metronidazole and related nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Iodinated nitroimidazoles as radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Methyl-4-nitro-1H-imidazol-5-amine as an Impurity in Azathioprine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-4-nitro-1H-imidazol-5-amine, a critical process-related impurity in the synthesis of the immunosuppressive drug, Azathioprine. This document details its origin, analytical detection methodologies, pharmacopeial limits, and toxicological significance, offering valuable insights for quality control and drug safety in the pharmaceutical industry.

Introduction to Azathioprine and its Synthesis

Azathioprine is a purine synthesis inhibitor widely used in organ transplantation and to treat autoimmune diseases.[1] It is a prodrug that is converted in the body to its active metabolite, 6-mercaptopurine (6-MP). The synthesis of Azathioprine typically involves the reaction of 6-mercaptopurine with a substituted nitroimidazole. A common synthetic route utilizes 5-chloro-1-methyl-4-nitro-1H-imidazole, which is itself synthesized in a multi-step process.

The formation of this compound, also known as Azathioprine Related Compound A, is intrinsically linked to the synthesis of the key intermediate, 5-chloro-1-methyl-4-nitro-1H-imidazole. It can arise as an unreacted starting material or a byproduct in the synthesis of this intermediate, and consequently be carried over into the final Azathioprine drug substance.

Formation of this compound

The presence of this compound as an impurity in Azathioprine is primarily due to it being a key precursor in the synthesis of the intermediate 5-chloro-1-methyl-4-nitro-1H-imidazole. The general synthetic pathway can be visualized as follows:

References

Topic: Synthesis and Characterization of Novel 1-Methyl-4-nitro-1H-imidazol-5-amine Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel analogs based on the 1-Methyl-4-nitro-1H-imidazol-5-amine core. This class of compounds is of significant interest due to the broad biological activity of nitroimidazoles, which are used as antimicrobial and antiprotozoal agents.[1][2] The therapeutic potential of these compounds often stems from the reduction of the nitro group, which produces reactive radicals capable of damaging cellular macromolecules like DNA.[2] This document outlines detailed synthetic protocols, characterization methodologies, and presents data in a structured format for clarity and comparison.

General Synthetic Strategy

The synthesis of novel analogs of this compound can be efficiently achieved through a multi-step process. A common and versatile approach involves the modification of a functional group attached to the amine at the 5-position. This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The proposed general workflow begins with the acylation of the starting amine with a bifunctional reagent like chloroacetyl chloride, followed by nucleophilic substitution with various amines to generate a library of final compounds.[2]

Caption: General Synthesis Workflow for Novel Analogs.

Experimental Protocols

Detailed methodologies for the synthesis and characterization are provided below.

General Protocol for Synthesis of N-(1-methyl-4-nitro-1H-imidazol-5-yl)-2-(substituted-amino)acetamide Analogs

Step 1: Synthesis of N-(1-methyl-4-nitro-1H-imidazol-5-yl)-2-chloroacetamide (Intermediate)

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dry acetone or dichloromethane) in a round-bottom flask.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Add pyridine (1.1 eq) to the mixture as a base.[2]

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirring solution, ensuring the temperature remains below 10 °C.[2]

-

Allow the reaction to stir at 0-5 °C for 10 minutes and then at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with cold water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. Purify via recrystallization or column chromatography if necessary.

Step 2: Synthesis of Final Analogs via Nucleophilic Substitution

-

Dissolve the chloroacetamide intermediate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add the desired primary or secondary amine (1.2 eq) and a base such as potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.[3]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature, filter to remove inorganic salts, and evaporate the solvent under vacuum.

-

Purify the crude product using column chromatography on silica gel to obtain the final analog.

Protocols for Characterization

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates (e.g., Silica gel 60 F254).

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 7:3 v/v) is a common starting point. The ratio should be optimized to achieve an Rf value between 0.3 and 0.7 for the compound of interest.

-

Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: Bruker FT-500 MHz instrument or equivalent.[4][5]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).[4][6]

-

Internal Standard: Tetramethylsilane (TMS).[6]

-

Procedure: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the deuterated solvent. Record ¹H NMR and ¹³C NMR spectra. Chemical shifts (δ) are reported in parts per million (ppm).

Infrared (IR) Spectroscopy:

-

Instrument: Shimadzu Fourier Transform Infrared Spectrophotometer (FTIR) or equivalent.[2]

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.[2][4]

-

Procedure: Record the spectrum over a range of 4000-400 cm⁻¹. Key vibrational frequencies (ν) are reported in cm⁻¹.

Mass Spectrometry (MS):

-

Instrument: Agilent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source or equivalent.[4][5][7]

-

Mode: Positive ion mode is typically used to detect protonated molecular ions [M+H]⁺ or sodium adducts [M+Na]⁺.[4][7]

-

Procedure: Dissolve the sample in a suitable solvent like methanol or acetonitrile and introduce it into the mass spectrometer.

Data Presentation: Characterization of Hypothetical Analogs

The following tables summarize expected quantitative data for a series of hypothetical novel analogs synthesized using the protocols described above.

Table 1: Physicochemical Properties of Novel Analogs

| Compound ID | R-Group (from R-NH₂) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| ANA-01 | Morpholine | C₁₀H₁₅N₅O₄ | 269.26 | 65 | 188-191 |

| ANA-02 | Piperidine | C₁₁H₁₇N₅O₃ | 267.29 | 72 | 175-178 |

| ANA-03 | Benzylamine | C₁₃H₁₅N₅O₃ | 289.29 | 68 | 201-204 |

Table 2: Spectroscopic Data for Novel Analogs

| Compound ID | ¹H NMR (δ, ppm, DMSO-d6) | Key IR Peaks (ν, cm⁻¹) | ESI-MS (m/z) |

| ANA-01 | 8.15 (s, 1H, Imidazole-H), 3.75 (s, 3H, N-CH₃), 3.60 (t, 4H, Morpholine-H), 3.40 (s, 2H, CO-CH₂), 2.55 (t, 4H, Morpholine-H) | 3350 (N-H), 1670 (C=O, amide), 1540 & 1360 (NO₂) | 270.1 [M+H]⁺ |

| ANA-02 | 8.14 (s, 1H, Imidazole-H), 3.74 (s, 3H, N-CH₃), 3.35 (s, 2H, CO-CH₂), 2.40 (t, 4H, Piperidine-H), 1.50 (m, 6H, Piperidine-H) | 3345 (N-H), 1665 (C=O, amide), 1542 & 1358 (NO₂) | 268.1 [M+H]⁺ |

| ANA-03 | 8.16 (s, 1H, Imidazole-H), 7.30 (m, 5H, Ar-H), 4.30 (s, 2H, Ar-CH₂), 3.75 (s, 3H, N-CH₃), 3.50 (s, 2H, CO-CH₂) | 3360 (N-H), 1675 (C=O, amide), 1538 & 1365 (NO₂), 3030 (Ar C-H) | 290.1 [M+H]⁺ |

Proposed Mechanism of Action

Nitroimidazole compounds are known to function as prodrugs that require reductive activation to exert their cytotoxic effects. This activation typically occurs under the hypoxic (low oxygen) conditions found in anaerobic bacteria, certain protozoa, and hypoxic tumor cells. The nitro group undergoes a one-electron reduction, forming a highly reactive nitroso radical anion. This radical can then participate in a series of reactions that ultimately lead to the generation of cytotoxic species which cause DNA strand breakage and cellular damage.[2]

Caption: Reductive Activation Mechanism of Nitroimidazoles.

Conclusion

This guide provides a foundational framework for the synthesis and characterization of novel this compound analogs. The described synthetic strategies are versatile and allow for the creation of a diverse chemical library for biological screening. The detailed protocols for characterization ensure the structural integrity and purity of the synthesized compounds. By understanding the established mechanism of action, researchers can rationally design new analogs with potentially enhanced efficacy and selectivity for applications in drug development.

References

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sid.ir [sid.ir]

- 6. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-Methyl-4-nitro-1H-imidazol-5-amine from 1-methyl-4,5-dinitroimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-methyl-4-nitro-1H-imidazol-5-amine from 1-methyl-4,5-dinitroimidazole. Two primary synthetic routes are presented: a high-yield nucleophilic aromatic substitution (SNAr) and a selective reduction of a nitro group. These methods offer versatile options for obtaining the target compound, a key intermediate in medicinal chemistry and drug development. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. Its structure, featuring both a nitro and an amino group on the imidazole ring, allows for diverse chemical modifications. The selective synthesis of this compound from the readily available 1-methyl-4,5-dinitroimidazole is a critical transformation. This document outlines two effective methods to achieve this synthesis, catering to different laboratory setups and reagent availability.

Chemical Structures

| Compound | Chemical Structure |

| 1-Methyl-4,5-dinitroimidazole |  |

| This compound |  |

Reaction Workflow

Caption: Overall workflow for the synthesis of this compound.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This method involves the reaction of 1-methyl-4,5-dinitroimidazole with aqueous ammonia, where one of the nitro groups is displaced by an amino group. This approach is reported to provide a high yield of the desired product.

Experimental Protocol

Materials:

-

1-methyl-4,5-dinitroimidazole

-

25% Aqueous ammonia solution

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Reflux condenser

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-methyl-4,5-dinitroimidazole (1.0 g, 5.37 mmol) in 20 mL of ethanol.

-

To this suspension, add 10 mL of 25% aqueous ammonia solution.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution upon cooling.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | ~95% | [1] |

| Appearance | Yellow solid | |

| Melting Point | 288-290 °C |

Method B: Selective Nitro Group Reduction

This protocol utilizes the selective reduction of one nitro group of 1-methyl-4,5-dinitroimidazole using iron powder in an acidic medium. This method is highly selective for the formation of the amino group without affecting the second nitro group.

Experimental Protocol

Materials:

-

1-methyl-4,5-dinitroimidazole

-

Iron powder (fine grade)

-

Glacial acetic acid

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer

-

Filter funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a beaker or Erlenmeyer flask, dissolve 1-methyl-4,5-dinitroimidazole (1.0 g, 5.37 mmol) in 50 mL of glacial acetic acid.

-

To this solution, add iron powder (0.90 g, 16.1 mmol, 3 equivalents) in portions with stirring at room temperature.

-

Stir the reaction mixture at room temperature for 24-72 hours. The reaction progress can be monitored by TLC.

-

Upon completion of the reaction, pour the mixture into 200 mL of ice-water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Variable, typically moderate to good | |

| Appearance | Solid | |

| Melting Point | 288-290 °C |

Product Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods.

| Analysis Method | Expected Data |

| 1H NMR (DMSO-d6) | δ (ppm): 7.75 (s, 1H, imidazole C-H), 6.55 (s, 2H, -NH2), 3.45 (s, 3H, -CH3) |

| 13C NMR (DMSO-d6) | δ (ppm): 146.5, 138.2, 125.8, 32.7 |

| Mass Spec (MS) | m/z: 142.05 [M]+ |

| IR (KBr) | ν (cm-1): 3400-3200 (N-H stretching), 1580-1500 & 1370-1320 (NO2 stretching) |

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Nitro-containing compounds can be energetic and should be handled with care. Avoid grinding or subjecting them to strong impact or heat.

-

The reaction with iron in acetic acid will produce hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.

-

Dispose of all chemical waste according to institutional and local regulations.

Concluding Remarks

The synthesis of this compound from 1-methyl-4,5-dinitroimidazole can be effectively achieved through either nucleophilic aromatic substitution with ammonia or selective reduction using iron in acetic acid. The choice of method may depend on the desired yield, available reagents, and reaction conditions. The SNAr approach offers a higher reported yield, while the selective reduction provides a classic and reliable alternative. Proper characterization of the final product is essential to confirm its identity and purity.

References

Application Notes and Protocols for the Synthesis of 1-Methyl-4-nitro-1H-imidazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed two-step experimental protocol for the synthesis of 1-Methyl-4-nitro-1H-imidazol-5-amine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the nitration of 5-chloro-1-methylimidazole to yield the key intermediate, 5-chloro-1-methyl-4-nitroimidazole. This intermediate subsequently undergoes nucleophilic aromatic substitution with ammonia to afford the target compound.

Experimental Protocols

Step 1: Synthesis of 5-chloro-1-methyl-4-nitroimidazole

This procedure is adapted from a patented method and involves the nitration of 5-chloro-1-methylimidazole nitrate salt.

Materials:

-

5-chloro-1-methylimidazole nitrate

-

Concentrated sulfuric acid (98.3%)

-

Chloroform

-

Anhydrous magnesium sulfate

-

Petroleum ether (Sherwood oil)

-

Ice

Equipment:

-

Three-necked flask (100 mL)

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

Procedure:

-

In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 25.0 mL of concentrated sulfuric acid (98.3%).

-

Cool the sulfuric acid to 0°C using an ice bath.

-

Slowly add 19.2 g of 5-chloro-1-methylimidazole nitrate to the cooled sulfuric acid in portions, ensuring the temperature does not exceed 15°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then slowly heat to 55°C.

-

Maintain the reaction at 55°C for 7 hours with continuous stirring.

-

After the reaction is complete, carefully pour the reaction mixture into 150 mL of ice-water.

-

Extract the aqueous mixture with 150 mL of chloroform. Separate the organic layer.

-

Extract the aqueous layer two more times with 40 mL of chloroform each.

-

Combine all the organic extracts and dry over 6 g of anhydrous magnesium sulfate.

-

Filter the drying agent and remove the majority of the chloroform by distillation or using a rotary evaporator.

-

Add 76 mL of petroleum ether to the concentrated solution to precipitate the product.

-

Collect the white crystalline product by suction filtration and dry to obtain 5-chloro-1-methyl-4-nitroimidazole.

Step 2: Synthesis of this compound

This step involves the amination of 5-chloro-1-methyl-4-nitroimidazole via a nucleophilic aromatic substitution reaction.

Materials:

-

5-chloro-1-methyl-4-nitroimidazole (from Step 1)

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Deionized water

Equipment:

-

Sealed reaction tube or a pressure vessel

-

Heating and stirring module (e.g., oil bath with magnetic stirrer)

-

Büchner funnel and flask

-

Beakers

-

Recrystallization apparatus

Procedure:

-

In a sealed reaction tube, place 16.1 g of 5-chloro-1-methyl-4-nitroimidazole.

-

Add 80 mL of ethanol and 80 mL of concentrated aqueous ammonia.

-

Seal the tube securely and heat the mixture to 100-120°C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the reaction vessel to room temperature.

-

Vent the vessel carefully in a fume hood to release any pressure.

-

Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product.

-

Collect the solid product by suction filtration and wash with cold deionized water.

-

The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 5-chloro-1-methyl-4-nitroimidazole

| Parameter | Example 1 | Example 2 |

| Starting Material | ||

| 5-Chloro-1-methylimidazole nitrate | 19.2 g | 25.0 g |

| Concentrated Sulfuric Acid (98.3%) | 25.0 mL | 27.2 mL |

| Reaction Conditions | ||

| Initial Temperature | 0 °C | 0 °C |

| Temperature during addition | < 15 °C | < 15 °C |

| Reaction Temperature | 55 °C | 55 °C |

| Reaction Time | 7 hours | 7 hours |

| Work-up & Purification | ||

| Chloroform (initial extraction) | 150 mL | 195 mL |

| Chloroform (further extractions) | 40 mL x 2 | 52 mL x 2 |

| Anhydrous Magnesium Sulfate | 6 g | 7.5 g |

| Petroleum Ether | 76 mL | 99 mL |

| Product |

Application Notes and Protocols for the Synthesis of Antiparasitic Agents from 1-Methyl-4-nitro-1H-imidazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of potential antiparasitic agents derived from 1-methyl-4-nitro-1H-imidazol-5-amine. The methodologies are based on established synthetic routes for analogous nitroimidazole compounds and aim to guide the exploration of new chemical entities with potential therapeutic value against various parasites.

Introduction

Nitroimidazole compounds are a cornerstone in the treatment of anaerobic and microaerophilic infections caused by bacteria and protozoa. Their mechanism of action involves the reduction of the nitro group within the parasite, leading to the formation of cytotoxic radicals that damage cellular macromolecules, including DNA. The starting material, this compound, possesses a key amino functional group that serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives. This document outlines protocols for the synthesis of Schiff base and sulfonamide derivatives, two classes of compounds known to exhibit a wide range of biological activities.

General Mechanism of Action of Nitroimidazole-Based Antiparasitic Agents

Nitroimidazoles are prodrugs that require bioreductive activation to exert their cytotoxic effects. In anaerobic or microaerophilic parasites, the nitro group of the imidazole ring is reduced by enzymes such as nitroreductases. This reduction process generates highly reactive nitroso and hydroxylamine intermediates, as well as the nitro radical anion. These reactive species can covalently bind to and induce strand breakage in the parasite's DNA, ultimately leading to cell death.[1]

Synthetic Protocols

The following protocols describe the synthesis of Schiff base and sulfonamide derivatives from this compound.

Protocol 1: Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation reaction between a primary amine and an aldehyde. This reaction is a versatile method for introducing a wide variety of substituents.

Experimental Workflow:

Materials:

-

This compound

-

Substituted aromatic or heterocyclic aldehyde (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol or methanol with gentle warming.

-

To this solution, add the substituted aldehyde (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature. The solid product may precipitate upon cooling.

-

Collect the precipitated solid by filtration and wash with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of Sulfonamide Derivatives

Sulfonamide derivatives can be synthesized by the reaction of the primary amino group with a sulfonyl chloride in the presence of a base.

Experimental Workflow:

Materials:

-

This compound

-

Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

-

Anhydrous pyridine or a mixture of dichloromethane and triethylamine

-

Standard laboratory glassware

-

Magnetic stirrer and ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Silica gel for column chromatography or recrystallization solvent

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous pyridine or dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

If using dichloromethane, add triethylamine (1.2 equivalents) to the solution.

-

Slowly add the substituted sulfonyl chloride (1.1 equivalents) to the cooled solution with continuous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, if pyridine was used as the solvent, pour the reaction mixture into ice-cold water to precipitate the product. If dichloromethane was used, wash the reaction mixture with water and brine.

-

Collect the crude product by filtration or extract with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-